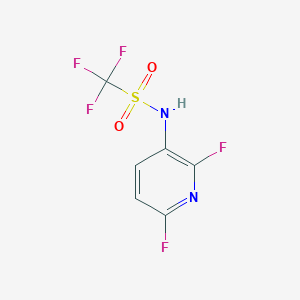![molecular formula C12H16ClNO5S2 B6628278 4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid, commonly known as CMX-2043, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of sulfonyl-containing molecules and has been extensively studied for its therapeutic properties.
Mécanisme D'action
The exact mechanism of action of CMX-2043 is not fully understood. However, it has been shown to activate the protein kinase C epsilon (PKCε) pathway, which is involved in various cellular processes such as cell survival, proliferation, and apoptosis. CMX-2043 has also been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death.
Biochemical and Physiological Effects
CMX-2043 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce mitochondrial damage. In addition, it has been shown to improve endothelial function and reduce atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMX-2043 in lab experiments is its low toxicity. It has also been shown to have good bioavailability and pharmacokinetics. However, one of the limitations is its low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on CMX-2043. One area of research is the potential use of CMX-2043 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of CMX-2043 in treating sepsis, a life-threatening condition caused by an overwhelming immune response to infection. Furthermore, the development of more efficient synthesis methods and the optimization of the pharmacokinetics of CMX-2043 are also areas of future research.
Conclusion
In conclusion, CMX-2043 is a promising small molecule drug that has shown potential in treating various diseases. Its therapeutic properties have been extensively studied, and it has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMX-2043 have been discussed in this paper. Further research on CMX-2043 is needed to fully understand its potential therapeutic properties and to optimize its use in treating various diseases.
Méthodes De Synthèse
The synthesis of CMX-2043 involves the reaction of 2-chloro-5-methylthiophene-4-carboxylic acid with N-(chloromethyl)-N-methylsulfonamide in the presence of a base. The intermediate product obtained is then treated with 1,2-epoxy-4-(hydroxymethyl)butane to obtain CMX-2043. The overall yield of this reaction is around 60%.
Applications De Recherche Scientifique
CMX-2043 has been extensively studied for its potential therapeutic properties in various diseases such as cardiovascular diseases, diabetes, and cancer. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. In cardiovascular diseases, CMX-2043 has been shown to reduce myocardial infarction size and improve cardiac function. In diabetes, it has been shown to improve insulin sensitivity and reduce hyperglycemia. In cancer, it has been shown to induce apoptosis and inhibit tumor growth.
Propriétés
IUPAC Name |
4-[[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S2/c1-8-6-9(20-10(8)13)21(17,18)14-7-12(11(15)16)2-4-19-5-3-12/h6,14H,2-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBDQBVPNRFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2(CCOCC2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)
![5-[(5-Fluoro-2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6628214.png)

![2-[(5-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6628220.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenoxy]-1-methylpyrazol-4-amine](/img/structure/B6628249.png)
![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)

![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)